4,6-Difluoro-2,3-dihydro-1H-inden-1-ol

Lipophilicity Drug Discovery Structure-Activity Relationship

Hit-to-lead programs often stall when lipophilicity drifts upward, compromising CNS drug-likeness and target selectivity. 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol directly addresses this with a quantifiable cLogP reduction (Δ = -0.1356 vs. non-fluorinated indanol), enabling systematic logP tuning without introducing additional heteroatoms. • Measurable lipophilicity control for SAR & lipophilic ligand efficiency (LLE) optimization in CNS programs • Defined 4,6-difluoro indane scaffold for C-F bond activation methodology development and defluorinative cyclization • Consistent ≥98% purity ensures reproducible scale-up, validated by fractional distillation (calc. bp 220.9 °C)

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 173998-55-5
Cat. No. B071362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
CAS173998-55-5
Synonyms4,6-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=C(C=C2F)F
InChIInChI=1S/C9H8F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2
InChIKeyZJHSAHFRUFEEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol (CAS 173998-55-5): A Fluorinated Indanol Scaffold for Chemical Biology and Medicinal Chemistry


4,6-Difluoro-2,3-dihydro-1H-inden-1-ol (CAS: 173998-55-5), also known as 4,6-Difluoro-1-indanol, is a fluorinated organic compound featuring an indane (2,3-dihydro-1H-indene) core substituted with two fluorine atoms at the 4 and 6 positions and a hydroxyl group at the 1 position . With a molecular formula of C9H8F2O and a molecular weight of 170.16 g/mol, this compound serves as a versatile synthetic building block . Its unique substitution pattern is of interest in medicinal chemistry for exploring structure-activity relationships, where the electron-withdrawing fluorine atoms can modulate the physicochemical properties and metabolic stability of derivative molecules compared to non-fluorinated or mono-fluorinated analogs .

Procurement Note for 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol: Why Non-Fluorinated or Regioisomeric Analogs Cannot Be Substituted


Substituting 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol with a generic indanol or a regioisomeric fluorinated analog introduces significant differences in key molecular properties that can alter experimental outcomes. The specific placement of fluorine atoms at the 4 and 6 positions dictates a unique electronic environment, influencing the compound's lipophilicity (LogP) and chemical reactivity . This precise substitution pattern is critical for maintaining consistent structure-activity relationships (SAR) in biological studies and ensures reproducible downstream synthetic transformations [1]. The following quantitative evidence details how this compound differs from its closest structural comparators, providing a basis for informed selection.

Quantitative Differentiation of 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol (173998-55-5) vs. Key Analogs


LogP Modulation by 4,6-Difluoro Substitution vs. Non-Fluorinated Indan-1-ol

Fluorination at the 4 and 6 positions on the indanol scaffold reduces lipophilicity compared to the non-fluorinated parent compound, 2,3-dihydro-1H-inden-1-ol. This modulation of LogP can be a critical design parameter in medicinal chemistry to improve aqueous solubility and reduce non-specific binding. Based on calculated values, the target compound shows a lower LogP, indicating greater polarity .

Lipophilicity Drug Discovery Structure-Activity Relationship

Impact of 4,6-Difluoro Substitution on Boiling Point vs. Mono-Fluorinated and Non-Fluorinated Analogs

The presence of two electron-withdrawing fluorine atoms at the 4 and 6 positions increases the boiling point of the indanol scaffold relative to mono-fluorinated and non-fluorinated analogs. This difference is crucial for separation and purification strategies in process chemistry. The calculated boiling point for the target compound is 220.9 °C at 760 mmHg, which is significantly higher than that of 4-fluoro-2,3-dihydro-1H-inden-1-ol [1].

Physicochemical Properties Purification Process Chemistry

Market Availability and Purity Benchmark of 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol vs. Regioisomer 4,6-Difluoro-2,3-dihydro-1H-inden-2-ol

While both 1-indanol and 2-indanol regioisomers exist, the 4,6-difluoro-2,3-dihydro-1H-inden-1-ol offers a clear advantage in terms of documented commercial availability and defined purity grades, essential for immediate research use. The target compound is readily available from multiple suppliers with a specified purity of ≥98% . In contrast, the 2-ol regioisomer (CAS 173996-23-1) is less commonly cataloged with a defined purity, potentially causing delays in procurement .

Sourcing Chemical Procurement Synthetic Intermediate

Procurement-Led Application Scenarios for 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol (173998-55-5)


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned Lipophilicity

Researchers engaged in hit-to-lead or lead optimization programs where subtle changes in LogP are critical should consider 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol. The evidence demonstrates a quantifiable reduction in cLogP (Δ = -0.1356) compared to the non-fluorinated scaffold, enabling medicinal chemists to systematically dial down lipophilicity to improve solubility and reduce off-target binding without introducing additional heteroatoms . This makes it a valuable tool for probing SAR in central nervous system (CNS) or other programs where lipophilic ligand efficiency (LLE) is a key metric.

Synthetic Methodology Development Involving Selective C-F Bond Functionalization

This compound serves as a defined substrate for developing and testing new C-F bond activation or functionalization methodologies. Its distinct 4,6-difluoro substitution pattern on an indane scaffold presents a unique and sterically accessible electronic environment. Researchers have demonstrated selective C(sp3)-F bond activation and defluorinative cyclization on related saturated fluorocarbon systems using B(C6F5)3 catalysis, a class of reactions where this specific building block could be explored to generate novel spirocyclic or indene-derived structures [1].

Development of Robust Synthetic Routes and Process Chemistry Protocols

Process chemists tasked with scaling up the synthesis of fluorinated indane-containing drug candidates can utilize the well-defined physicochemical properties of this compound. Its established boiling point (calc. 220.9 °C), which is significantly higher than mono-fluorinated analogs, provides a clear physical property handle for developing and validating purification strategies such as fractional distillation. The documented commercial availability of high-purity material (≥98%) ensures a reliable starting point for developing robust, reproducible large-scale synthetic procedures .

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